Cas no 1342859-02-2 (2-chloro-4,5-dimethoxybenzene-1-sulfonamide)
2-chloro-4,5-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4,5-dimethoxybenzene-1-sulfonamide
- Benzenesulfonamide, 2-chloro-4,5-dimethoxy-
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- Inchi: 1S/C8H10ClNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12)
- InChI Key: FSVGYXPWGXCOSN-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC(OC)=C(OC)C=C1Cl
Computed Properties
- Exact Mass: 251.002
- Monoisotopic Mass: 251.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87A^2
2-chloro-4,5-dimethoxybenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T776080-10mg |
2-chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T776080-50mg |
2-chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T776080-100mg |
2-chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 100mg |
$ 230.00 | 2022-06-02 | ||
| A2B Chem LLC | AW13538-2.5g |
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 95% | 2.5g |
$698.00 | 2024-04-20 | |
| A2B Chem LLC | AW13538-5g |
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 95% | 5g |
$1013.00 | 2024-04-20 | |
| A2B Chem LLC | AW13538-10g |
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 95% | 10g |
$1488.00 | 2024-04-20 | |
| A2B Chem LLC | AW13538-50mg |
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 95% | 50mg |
$114.00 | 2024-04-20 | |
| A2B Chem LLC | AW13538-100mg |
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 95% | 100mg |
$152.00 | 2024-04-20 | |
| A2B Chem LLC | AW13538-250mg |
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 95% | 250mg |
$203.00 | 2024-04-20 | |
| A2B Chem LLC | AW13538-500mg |
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide |
1342859-02-2 | 95% | 500mg |
$300.00 | 2024-04-20 |
2-chloro-4,5-dimethoxybenzene-1-sulfonamide Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
Additional information on 2-chloro-4,5-dimethoxybenzene-1-sulfonamide
2-Chloro-4,5-Dimethoxybenzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1342859-02-2, commonly referred to as 2-chloro-4,5-dimethoxybenzene-1-sulfonamide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The benzene ring at the core of this molecule serves as a versatile platform for functionalization, while the sulfonamide group and chlorine substituent contribute to its reactivity and stability.
Recent studies have highlighted the importance of sulfonamides in drug design, particularly in the development of bioactive compounds. The presence of the sulfonamide group in 2-chloro-4,5-dimethoxybenzene-1-sulfonamide makes it a promising candidate for exploring its pharmacological properties. Researchers have investigated its potential as an intermediate in the synthesis of more complex molecules, such as those with anti-inflammatory or antimicrobial activities.
The chlorine substituent at position 2 of the benzene ring plays a crucial role in modulating the electronic properties of the molecule. This substitution pattern enhances the molecule's ability to participate in various chemical reactions, including nucleophilic aromatic substitutions and coupling reactions. The dimethoxy groups at positions 4 and 5 further stabilize the aromatic system, making it less reactive under certain conditions.
From a synthetic perspective, 2-chloro-4,5-dimethoxybenzene-1-sulfonamide can be prepared through a variety of methods. One common approach involves the sulfonation of chlorobenzene derivatives followed by nucleophilic substitution to introduce the methoxy groups. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.
In terms of applications, this compound has shown promise in the development of agrochemicals and pharmaceuticals. Its ability to act as an intermediate in multi-step synthesis processes makes it valuable for researchers working on complex molecular frameworks. Additionally, its stability under various reaction conditions allows for its use in diverse chemical transformations.
Recent research has also explored the environmental impact of compounds like 2-chloro-4,5-dimethoxybenzene-1-sulfonamide. Studies have focused on their biodegradation pathways and potential toxicity to aquatic life. Understanding these aspects is crucial for ensuring sustainable practices in chemical manufacturing and usage.
In conclusion, 2-chloro-4,5-dimethoxybenzene-1-sulfonamide (CAS No. 1342859-02-2) is a versatile compound with significant potential across multiple fields. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as an important molecule for future research and development.
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